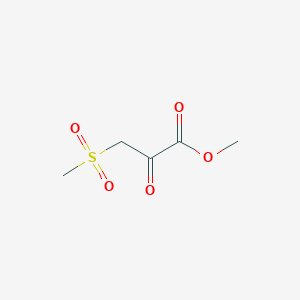
Methyl 3-(methanesulfonyl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methanesulfonyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methanesulfonyl group and an oxopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(methanesulfonyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable ester precursor under controlled conditions. The reaction typically requires a non-nucleophilic base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(methanesulfonyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-(methanesulfonyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-(methanesulfonyl)-2-oxopropanoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxopropanoate moiety may participate in various catalytic processes, influencing the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Shares the methanesulfonyl group but lacks the oxopropanoate moiety.
Methyl methanesulfonate: Contains a similar sulfonate group but differs in its overall structure and reactivity
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
106694-07-9 |
|---|---|
Formule moléculaire |
C5H8O5S |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
methyl 3-methylsulfonyl-2-oxopropanoate |
InChI |
InChI=1S/C5H8O5S/c1-10-5(7)4(6)3-11(2,8)9/h3H2,1-2H3 |
Clé InChI |
AEISFKYHNFMKSQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


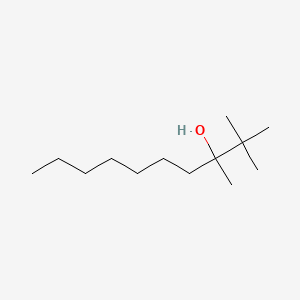
![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
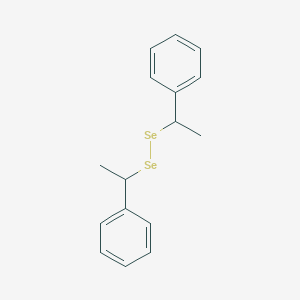


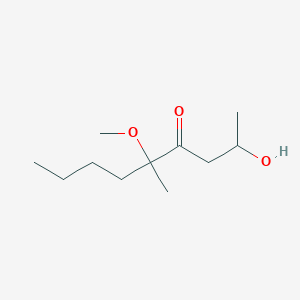

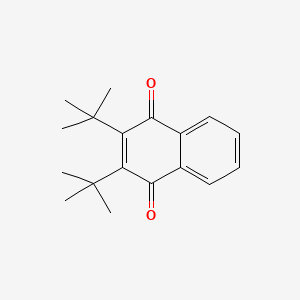
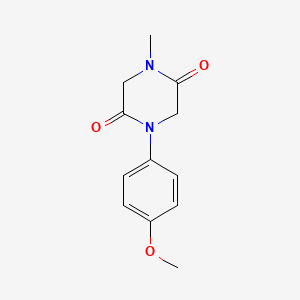
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)
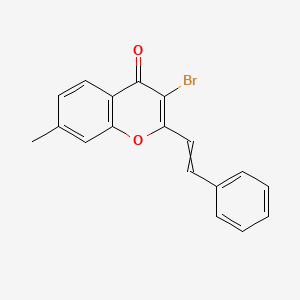
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
